Ethyl 4-(chloroacetyl)-phenylacetate

Catalog No.
S3058905
CAS No.
7706-78-7
M.F
C12H13ClO3
M. Wt
240.68
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 4-(chloroacetyl)-phenylacetate

CAS Number

7706-78-7

Product Name

Ethyl 4-(chloroacetyl)-phenylacetate

IUPAC Name

ethyl 2-[4-(2-chloroacetyl)phenyl]acetate

Molecular Formula

C12H13ClO3

Molecular Weight

240.68

InChI

InChI=1S/C12H13ClO3/c1-2-16-12(15)7-9-3-5-10(6-4-9)11(14)8-13/h3-6H,2,7-8H2,1H3

InChI Key

CDIIBXLDZABFRK-UHFFFAOYSA-N

SMILES

CCOC(=O)CC1=CC=C(C=C1)C(=O)CCl

Solubility

not available

Organic Synthesis

Application Summary: This compound is instrumental in the synthesis of saturated five-membered thiazolidines and their derivatives, which are significant in medicinal chemistry due to their broad therapeutic activities.

Methods of Application: One-pot synthesis methods are employed to create ethyl 5-(alkylimino)-4-hydroxy-2-(arylimino)-3-alkylthiazolidine-4-carboxylates from ethyl 3-chloro-3-(alkylimino)-2-oxopropanoate, with reactions typically occurring at room temperature .

Results and Outcomes: The resulting thiazolidine derivatives exhibit a range of pharmacological properties such as anticancer, anticonvulsant, and anti-inflammatory activities, making them valuable for drug design and development .

Antioxidant Development

Application Summary: Ethyl 4-(chloroacetyl)-phenylacetate is used to derive new heterocycles with antioxidant properties, which are crucial in combating oxidative stress-related diseases.

Methods of Application: The compound is reacted with various nucleophiles to construct antipyrinyl-thiazole hybrids, characterized by spectroscopic techniques and computational modeling studies .

Results and Outcomes: Some of the synthesized compounds have shown excellent antioxidant activity, with inhibition percentages reaching up to 85.74%, indicating their potential as effective antioxidants .

Biocatalysis

Application Summary: In biocatalysis, the compound serves as a precursor for the biosynthesis of pharmacologically valuable products, showcasing the integration of chemistry and biology.

Methods of Application: Enzymatic asymmetric synthesis is utilized to produce optically active derivatives, which are precursors for compounds like L-carnitine and GABOB .

Results and Outcomes: The enzymatic processes have been optimized to achieve high enantiomeric excess and yield, demonstrating the efficiency of biocatalysis in producing valuable pharmaceutical intermediates .

Ethyl 4-(chloroacetyl)-phenylacetate is an organic compound with the molecular formula C10H11ClO2. It appears as a colorless to pale yellow liquid and is characterized by a distinctive aroma. This compound is primarily utilized as a solvent in organic synthesis, particularly within the pharmaceutical and pesticide industries. Its structure features a chloroacetyl group attached to a phenylacetate moiety, which contributes to its unique chemical properties and applications in various fields of research and industry .

  • Hydrolysis: In the presence of water and either an acid or base catalyst, it can be hydrolyzed to yield 4-chlorophenylacetic acid and ethanol.
  • Reduction: This compound can be reduced using agents such as lithium aluminum hydride to form 4-chlorophenylethanol.
  • Nucleophilic Substitution: The ethoxy group can be replaced by other nucleophiles in substitution reactions, altering the compound's reactivity and properties.

Research indicates that ethyl 4-(chloroacetyl)-phenylacetate exhibits notable biological activity, particularly in enzyme-catalyzed reactions. It serves as a substrate in biochemical assays, allowing scientists to study enzyme kinetics and mechanisms. Its unique structure may also contribute to interactions with specific biological targets, although detailed studies on its pharmacological effects are still limited.

The synthesis of ethyl 4-(chloroacetyl)-phenylacetate typically involves the esterification of phenylacetic acid with ethyl chloroacetate, using an acidic catalyst to facilitate the reaction. This method allows for the efficient formation of the desired ester product while minimizing side reactions .

General Reaction Scheme

text
Phenylacetic Acid + Ethyl Chloroacetate → Ethyl 4-(Chloroacetyl)-Phenylacetate + HCl

Ethyl 4-(chloroacetyl)-phenylacetate has diverse applications across various sectors:

  • Pharmaceuticals: Used as an intermediate in drug synthesis.
  • Agrochemicals: Functions as a key component in pesticide formulations.
  • Solvent: Employed in organic synthesis for dissolving various compounds.
  • Biochemical Research: Utilized in enzyme studies and biochemical assays .

Ethyl 4-(chloroacetyl)-phenylacetate can be compared with several similar compounds, highlighting its unique features:

Compound NameStructure CharacteristicsUnique Aspects
Ethyl 3-chlorophenylacetateChlorine atom at the meta positionDifferent reactivity due to chlorine's position
Ethyl 2-chlorophenylacetateChlorine atom at the ortho positionDistinct chemical properties
4-Chlorobenzeneacetic acid ethyl esterRelated structure but lacks chloroacetyl groupDifferent applications in organic synthesis

The positioning of the chlorine atom in ethyl 4-(chloroacetyl)-phenylacetate significantly influences its chemical behavior and suitability for specific applications compared to its isomers .

XLogP3

2.4

Dates

Modify: 2024-04-15

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